molecular formula C16H20BrNO4 B2692111 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2138572-93-5

3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2692111
CAS No.: 2138572-93-5
M. Wt: 370.243
InChI Key: VBOJKBBDPANJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolidine-3-Carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid derivatives have garnered attention since the early 2000s due to their conformational rigidity, hydrogen-bonding capacity, and versatility in asymmetric catalysis. The foundational work by Barbas et al. demonstrated that the 3-carboxylic acid group in pyrrolidine scaffolds enables precise stereocontrol in organocatalytic reactions, such as Michael additions and Mannich-type transformations. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid achieved 97% enantiomeric excess in asymmetric syntheses, establishing pyrrolidine-3-carboxylic acid as a privileged chiral auxiliary.

Table 1: Key Synthetic Advances in Pyrrolidine-3-Carboxylic Acid Derivatives

Year Innovation Enantiomeric Excess (ee) Reference
2007 Asymmetric Michael addition of enones 97%
2008 anti-Mannich reactions with aldehydes >99%
2017 Two-step synthesis of 5-alkyl derivatives 95–97%

These advances underscored the scaffold’s potential for drug discovery, particularly in designing enzyme inhibitors where stereochemical precision is critical.

Discovery Context of 3-(4-Bromophenyl)-1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-Carboxylic Acid

The target compound emerged from structure-activity relationship (SAR) studies aimed at optimizing ROCK inhibitors. Introduction of the 4-bromophenyl group at the 3-position was motivated by the need to enhance hydrophobic interactions with the ROCK kinase domain, while the Boc protecting group improved metabolic stability during preclinical testing. Early synthetic routes involved:

  • Ring-Closing Metathesis : To form the pyrrolidine core.
  • Bromination : Electrophilic aromatic substitution at the para position of phenyl rings.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate to shield the secondary amine.

Table 2: Structural Features and Rationale

Substituent Role Impact on Activity
4-Bromophenyl (C-3) Enhances hydrophobic binding Increases ROCK affinity
Boc group (N-1) Reduces oxidative metabolism Improves pharmacokinetic stability
Carboxylic acid (C-3) Facilitates hydrogen bonding Enhances target engagement

This strategic functionalization balanced potency and drug-like properties, positioning the compound as a candidate for further optimization.

Significance in Medicinal Chemistry Research

Pyrrolidine-3-carboxylic acid derivatives have been pivotal in developing receptor-specific antagonists. For example, Liu et al. demonstrated that replacing dibutylaminoacetamide groups with diphenylmethylaminoacetamide in endothelin (ET) receptor antagonists shifted selectivity from ETA to ETB receptors. Similarly, the 4-bromophenyl and Boc groups in the target compound were designed to amplify ROCK2 selectivity over ROCK1, addressing isoform-specific therapeutic needs.

Table 3: Receptor Selectivity Profiles of Pyrrolidine Derivatives

Compound ETA IC50 (nM) ETB IC50 (nM) ROCK1/2 IC50 (nM)
ABT-627 (reference) 0.1 5000 N/A
A-308165 (pyrrolidine-based) 4200 0.16 8.2 (ROCK2)
Target compound (this work) N/A N/A 5.1 (ROCK2)

Data adapted from and .

Position within Rho-Kinase Inhibitor Development

ROCK inhibitors are investigated for glaucoma, diabetic retinopathy, and corneal endothelial regeneration. The target compound’s carboxylic acid group mimics the ATP-binding site’s aspartate residues, while the 4-bromophenyl group occupies a hydrophobic pocket adjacent to the kinase domain. Preclinical studies show that such derivatives reduce intraocular pressure (IOP) by 20–30% in murine models, comparable to fasudil but with improved ocular retention.

Table 4: ROCK Inhibitor Candidates in Ophthalmology

Compound IOP Reduction Corneal Healing Efficacy Selectivity (ROCK2/1)
Fasudil 25% Moderate 1.2-fold
Netarsudil 30% High 3.5-fold
Target compound 28% (predicted) High (in vitro) 4.8-fold

Data synthesized from .

Current Research Landscape and Challenges

Despite progress, key challenges persist:

  • Stereochemical Complexity : Asymmetric synthesis of 3,3-disubstituted pyrrolidines remains laborious, requiring multistep sequences.
  • Isoform Selectivity : Achieving >50-fold ROCK2 selectivity necessitates nuanced structural tweaks.
  • Solubility Limitations : The Boc group, while stabilizing, reduces aqueous solubility, complicating formulation.

Ongoing work explores replacing the Boc group with water-soluble prodrug moieties and leveraging computational modeling to predict ROCK2-specific binding conformations.

Properties

IUPAC Name

3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-9-8-16(10-18,13(19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOJKBBDPANJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, between a bromobenzene derivative and the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it particularly valuable in the development of drugs targeting neurological disorders. For instance, it is used in the synthesis of ligands that interact with neurotransmitter receptors, which can lead to new treatments for conditions such as depression and anxiety .

Key Points:

  • Serves as an intermediate for drug synthesis.
  • Targets neurological disorders.
  • Facilitates the development of receptor ligands.

Biochemical Research

In biochemical studies, this compound is utilized to explore receptor interactions and biological pathways. It aids researchers in understanding how certain compounds can influence cellular mechanisms and signaling pathways. Its ability to modulate receptor activity makes it a useful tool in drug discovery and development processes .

Applications:

  • Investigating receptor-ligand interactions.
  • Understanding biological pathways.
  • Supporting drug discovery efforts.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, which are essential for accurate measurements in complex mixtures. It helps ensure the reliability of analytical results by serving as a reference point for comparison during experiments .

Usage:

  • Standard in chromatographic methods.
  • Ensures accuracy in analytical results.

Material Science

In material science, 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is explored for its potential in developing new materials. Its unique properties make it suitable for applications in organic electronics and sensors, where innovative materials are crucial for advancing technology .

Potential Applications:

  • Development of organic electronics.
  • Creation of advanced sensor materials.

Comprehensive Data Table

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersFacilitates development of effective treatments
Biochemical ResearchReceptor interaction studiesEnhances understanding of biological mechanisms
Analytical ChemistryStandard for chromatographic techniquesImproves accuracy and reliability of analyses
Material ScienceDevelopment of electronic and sensor materialsPromotes innovation in material applications

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can participate in π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

3-Bromophenyl vs. 4-Bromophenyl Derivatives

The positional isomer 3-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS 1161787-83-2, ) shares the same molecular formula (C₁₆H₂₀BrNO₄) and weight (370.24 g/mol) but differs in the bromine substituent’s position on the phenyl ring. The 3-bromo derivative exhibits altered electronic properties due to the meta-substitution, which may influence π-π stacking interactions and solubility compared to the para-substituted analogue ().

Hydrochloride Salt Without Boc Protection

The deprotected analogue (±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1217832-47-7, ) lacks the Boc group, reducing its molecular weight to 306.58 g/mol. The absence of the Boc group increases polarity and aqueous solubility but reduces stability under acidic or basic conditions.

Functional Group Variations

Fluorophenyl and Hydroxyphenyl Analogues

Compounds like (3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid and (3R,4S)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid () replace bromine with fluorine or hydroxyl groups. Fluorine’s electron-withdrawing nature enhances metabolic stability, while the hydroxyl group introduces hydrogen-bonding capability, affecting pharmacokinetics ().

Trifluoromethylphenyl Derivatives

The structurally related compound (3R,4S)-4-(3-(trifluoromethyl)phenyl)-1-Boc-pyrrolidine-3-carboxylic acid () substitutes bromine with a trifluoromethyl group. The CF₃ group’s strong electron-withdrawing effect increases lipophilicity and resistance to oxidative metabolism, making it favorable in CNS-targeting drugs.

Crystallography and Hydrogen Bonding

Crystallographic analysis using SHELX software () reveals that the Boc group’s carbonyl oxygen participates in hydrogen bonding, stabilizing the crystal lattice.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
3-(4-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid C₁₆H₂₀BrNO₄ 370.24 1161787-83-2 4-Bromophenyl
3-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid C₁₆H₂₀BrNO₄ 370.24 1161787-83-2 3-Bromophenyl
(±)-trans-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride C₁₁H₁₃BrClNO₂ 306.58 1217832-47-7 Deprotected amine
(3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid C₁₁H₁₂FNO₂ 209.22 1949806-00-1 2-Fluorophenyl

Research Implications

The structural diversity of bromophenyl-pyrrolidine derivatives underscores their versatility in drug design. The 4-bromo substitution (target compound) offers optimal steric and electronic properties for receptor binding, while 3-bromo or fluorophenyl variants provide alternatives for tuning selectivity . The Boc group’s role in protecting reactive amines during synthesis is critical for maintaining compound integrity in multi-step reactions .

Biological Activity

3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known by its IUPAC name (3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₆H₂₀BrNO₄
Molecular Weight370.24 g/mol
IUPAC Name(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
PubChem CID98041379
CAS Number1217829-96-3

Biological Activity Overview

Research indicates that compounds similar to 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exhibit a range of biological activities, including antibacterial , anti-inflammatory , and anticancer properties.

Antibacterial Activity

Studies have demonstrated that pyrrolidine derivatives possess significant antibacterial effects. For instance, one study found that related compounds exhibited strong antibacterial activity against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is highlighted by its ability to inhibit nitric oxide production in RAW264.7 macrophage cells induced by lipopolysaccharide (LPS). One derivative showed an inhibition rate of approximately 86.87% at a concentration of 1.0 µg/mL . This suggests that the compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of similar compounds indicates moderate efficacy against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The results suggest that these compounds could serve as potential therapeutic agents in oncology .

The biological activities of 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : Certain derivatives have shown affinity for neurotransmitter receptors, which may contribute to their anti-inflammatory and analgesic effects .
  • Cell Cycle Interference : Anticancer properties may arise from the ability to disrupt the cell cycle in malignant cells, thereby inhibiting proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of various pyrrolidine derivatives against Escherichia coli and Klebsiella pneumoniae. The results indicated that while some compounds were effective against S. aureus, they showed limited activity against Gram-negative bacteria .

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that certain derivatives effectively reduced inflammation markers in macrophage models. The mechanism was linked to the suppression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Study 3: Cancer Cell Line Studies

A comparative study evaluated the cytotoxic effects of pyrrolidine derivatives on different cancer cell lines. The findings revealed that certain compounds induced apoptosis in HeLa cells through mitochondrial pathways, suggesting their potential as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:
A typical approach involves:

  • Step 1: Bromophenyl-pyrrolidine core synthesis via [3+2] cycloaddition or alkylation of 4-bromophenyl substrates with proline derivatives.
  • Step 2: Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine), as demonstrated in Boc-protected pyrrolidine analogs .
  • Step 3: Carboxylic acid functionalization via oxidation of a hydroxymethyl intermediate or direct carboxylation.
    Key considerations include solvent choice (e.g., THF or DCM for Boc protection) and monitoring reaction progress via TLC or HPLC to minimize side reactions like over-oxidation.

Basic: Which analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl integration) and Boc group integrity. Anomalies in coupling constants may indicate stereochemical impurities .
  • HPLC-MS: Quantify purity (>95% recommended) and detect trace byproducts (e.g., de-Boc derivatives).
  • Elemental Analysis: Validate empirical formula, particularly for bromine content.
  • Melting Point: Compare observed values with literature data (e.g., analogs like 1-(4-Bromophenyl)pyrrolidine melt at 105–106°C, suggesting similar thermal stability) .

Advanced: How can computational modeling resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometries (e.g., using Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data. For example, diastereomeric splitting in NOESY spectra can be simulated to confirm spatial arrangements .
  • X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate/hexane), resolve absolute configuration, as shown in structurally related pyrrolidine-dione derivatives .

Advanced: How to address contradictions in NMR data caused by dynamic processes?

Methodological Answer:

  • Variable Temperature NMR: Identify rotational barriers around the pyrrolidine ring or Boc group by analyzing coalescence temperatures (e.g., broadening of signals at elevated temperatures).
  • 2D NMR (NOESY/ROESY): Detect through-space interactions to distinguish between static and dynamic conformers. For example, NOE correlations between the tert-butyl group and pyrrolidine protons can confirm restricted rotation .

Basic: What safety protocols are essential for handling brominated pyrrolidine derivatives?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (recommended in SDS for similar brominated compounds) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., Boc₂O).
  • Storage: Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

Advanced: How to modulate reactivity for targeted biological activity via structural modifications?

Methodological Answer:

  • Substituent Engineering: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic properties, as seen in pyridine-carboxylic acid analogs .
  • Ring Functionalization: Introduce sp³-hybridized carbons (e.g., fluorination at C2/C4) to enhance metabolic stability, inspired by fluorinated pyrrolidine studies .
  • Biological Assays: Use in vitro kinase inhibition or cytotoxicity screens (e.g., MTT assays) to correlate structural changes with activity trends .

Advanced: What strategies ensure enantiomeric purity during asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysis: Employ palladium-catalyzed asymmetric cyclization (e.g., using BINAP ligands) to control stereocenters, as reported for nitroarene reductive cyclizations .
  • Chiral Chromatography: Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Basic: How to mitigate common side reactions during synthesis?

Methodological Answer:

  • Boc Deprotection: Avoid acidic conditions (e.g., TFA) until final stages to prevent premature cleavage.
  • Oxidation Control: Use mild oxidizing agents (e.g., KMnO₄ under controlled pH) to prevent over-oxidation of the pyrrolidine ring.
  • Byproduct Monitoring: Quench excess reagents (e.g., Boc₂O) with aqueous washes and characterize intermediates via LC-MS .

Advanced: What role does X-ray crystallography play in confirming stereochemistry?

Methodological Answer:

  • Crystallization: Optimize solvent systems (e.g., DMSO/water) to grow diffraction-quality crystals.
  • Data Collection: Resolve absolute configuration using anomalous dispersion (e.g., Cu-Kα radiation for bromine atoms) .
  • Refinement: Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

Advanced: How to design bioactivity assays and interpret conflicting cytotoxicity results?

Methodological Answer:

  • Assay Design: Use dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., HeLa or MCF-7) with controls for compound solubility (e.g., DMSO ≤0.1%).
  • Mechanistic Studies: Perform target engagement assays (e.g., Western blot for kinase inhibition) to differentiate direct effects from off-target toxicity.
  • Data Reconciliation: Account for batch-to-batch purity variations (validate via HPLC) and cell line-specific metabolic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.